1-(2-Fluorobenzyl)cyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-2-1-4-9(10)8-12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPBQOSNIVQQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)cyclobutanecarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the cyclobutane ring and the 2-fluorobenzyl group.
Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluorobenzyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(2-Fluorobenzyl)cyclobutanecarboxylic acid with structurally related cyclobutane derivatives:
Key Differences and Trends
Substituent Effects :
- Fluorine Position : The 2-fluorobenzyl group in the target compound induces greater steric hindrance compared to 3- or 4-fluorophenyl analogues, reducing its reactivity in nucleophilic substitution reactions .
- Electron-Withdrawing Groups : Chloro-fluorinated derivatives (e.g., 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid) exhibit stronger electrophilic character, enhancing their utility in cross-coupling reactions .
Physicochemical Properties: The hydroxy-substituted derivative (C₁₁H₁₁FO₃) has higher polarity, making it soluble in aqueous systems, unlike the hydrophobic 2-fluorobenzyl analogue . Non-fluorinated 1-benzylcyclobutane-1-carboxylic acid lacks the electron-deficient aromatic ring, resulting in lower thermal stability .
Biological and Industrial Applications: Fluorinated cyclobutane carboxylic acids are often explored as protease inhibitors or kinase modulators due to their ability to mimic natural substrates . Non-fluorinated analogues are primarily used in polymer chemistry or as intermediates for bulk chemical synthesis .
Biological Activity
1-(2-Fluorobenzyl)cyclobutanecarboxylic acid (CAS Number: 1439902-88-1) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparison with related compounds.
- Molecular Formula : C₁₂H₁₃F O₂
- Molecular Weight : 208.23 g/mol
- IUPAC Name : 1-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid
Synthesis
The synthesis of this compound typically involves:
- Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between the cyclobutane ring and the 2-fluorobenzyl group.
- Oxidation : The intermediate product is oxidized to introduce the carboxylic acid group.
The biological activity of this compound is hypothesized to arise from its interactions with various biomolecules. The fluorobenzyl group can modulate the activity of enzymes and receptors, while the cyclobutane ring provides structural rigidity, potentially enhancing binding affinity and specificity.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential applications in cancer therapy, particularly through the inhibition of specific kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, although detailed mechanisms are still under investigation.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:
- A study on dihydroisoxazole inhibitors showed that compounds with similar structural features could effectively inhibit cancer cell proliferation by targeting specific molecular pathways .
- Research on transport mechanisms in prostate cancer cells highlighted how fluorinated compounds can influence cellular uptake and metabolism, suggesting a potential role for this compound in targeted therapies .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated benzyl derivatives:
| Compound Name | Halogen | Biological Activity |
|---|---|---|
| 1-(2-Chlorobenzyl)cyclobutanecarboxylic acid | Chlorine | Moderate anticancer properties |
| 1-(2-Bromobenzyl)cyclobutanecarboxylic acid | Bromine | Higher anti-inflammatory effects |
| 1-(2-Methylbenzyl)cyclobutanecarboxylic acid | Methyl | Limited studies; potential for CNS effects |
Research Findings
Recent investigations into the compound's effects have focused on its interactions at the molecular level. The presence of fluorine in the benzyl group is believed to enhance lipophilicity, potentially improving bioavailability and therapeutic efficacy.
Key Findings:
- In vitro studies indicate that similar compounds can inhibit key signaling pathways involved in cancer progression.
- Animal models have shown promising results in terms of safety and tolerability when administered at varying doses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Fluorobenzyl)cyclobutanecarboxylic acid?
- Methodological Answer: The compound can be synthesized via hydrolysis of its carbonyl chloride precursor. For example, 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride reacts with water or aqueous base under reflux to yield the carboxylic acid derivative. Key reagents include thionyl chloride (SOCl₂) for precursor synthesis, with purification via recrystallization or distillation to ensure high purity . Alternative routes may involve Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) to attach fluorinated aromatic groups to cyclobutane intermediates .
Q. How is this compound characterized post-synthesis?
- Methodological Answer: Characterization employs:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and cyclobutane ring integrity. Fluorine coupling in ¹⁹F NMR can validate the fluorobenzyl group .
- X-ray Crystallography: Resolve stereochemistry and bond angles, as demonstrated for structurally similar cyclobutane-carboxylic acids .
- HPLC/MS: Assess purity and molecular weight (e.g., C₁₁H₁₁FO₂, MW 210.21) .
Q. What are the solubility and stability properties of this compound under laboratory conditions?
- Methodological Answer: The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO, methanol), while the fluorobenzyl moiety contributes to lipophilicity. Stability tests should include:
- pH-Dependent Hydrolysis: Monitor degradation in acidic/basic conditions via UV-Vis or LC-MS.
- Thermal Stability: TGA/DSC analysis to determine decomposition temperatures .
Advanced Research Questions
Q. How can reaction yields of fluorinated cyclobutane-carboxylic acids be optimized?
- Methodological Answer:
- Catalyst Screening: Transition metals (e.g., Pd, Ru) improve fluorination efficiency, as seen in difluoromethyl-substituted cyclobutane syntheses .
- Reaction Engineering: Optimize reflux time, solvent polarity (e.g., THF vs. DCM), and stoichiometry of fluorinated precursors .
- Purification: Use silica gel chromatography or recrystallization with ethanol/water mixtures to isolate high-purity products .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states for hydrolysis or nucleophilic substitution reactions.
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- In Silico LogP Prediction: Tools like ChemAxon estimate partition coefficients for pharmacokinetic profiling .
Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated cyclobutane derivatives?
- Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with PubChem or crystallographic data for analogous structures .
- High-Resolution MS: Confirm molecular formulas (e.g., C₁₁H₁₁FO₂) to rule out impurities .
- Isotopic Labeling: Use ²H or ¹³C-labeled precursors to trace reaction pathways and assign spectral peaks .
Q. What strategies assess the biological activity of fluorinated cyclobutane-carboxylic acids?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like cyclooxygenase (COX) or proteases using fluorometric substrates .
- Binding Affinity Studies: Surface Plasmon Resonance (SPR) or ITC to quantify interactions with receptors .
- In Vivo Models: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, preceded by cytotoxicity screening .
Q. What is the role of fluorine substitution in modulating the compound’s reactivity and bioactivity?
- Methodological Answer:
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilicity of adjacent carbonyl groups, influencing reaction rates in nucleophilic acyl substitutions .
- Steric and Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in biological systems .
- Biological Target Interactions: Fluorine’s electronegativity may strengthen hydrogen bonds with enzyme active sites, as observed in fluorobenzoyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
